molecular formula C16H14FN3OS B5835258 3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No. B5835258
M. Wt: 315.4 g/mol
InChI Key: GDKKOJOHJGDGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their DNA synthesis.
Biochemical and Physiological Effects:
3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been reported to exhibit significant biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has also been reported to possess antimicrobial activity against various bacteria and fungi. However, further studies are required to determine its safety and efficacy in vivo.

Advantages and Limitations for Lab Experiments

3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to improve its properties. In addition, it exhibits excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials. However, its limitations include its potential toxicity and the lack of in vivo studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research of 3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole. One potential direction is the development of new anticancer drugs based on its structure. In addition, further studies are required to determine its safety and efficacy in vivo. Furthermore, its potential applications in the field of material science should also be further investigated, particularly in the development of new materials with improved thermal stability and mechanical properties.

Synthesis Methods

The synthesis of 3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves the reaction of 4-methoxyphenylhydrazine with 4-fluorobenzylchloride in the presence of a base, followed by the reaction of the resulting intermediate with carbon disulfide and sodium hydroxide. The final product is obtained by the reaction of the intermediate with hydrazine hydrate and sulfuric acid. The synthesis method of 3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is well-established and has been reported in various scientific literature.

Scientific Research Applications

3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also been reported to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, it has also been investigated for its potential applications in the field of material science, where it has been reported to exhibit excellent thermal stability and mechanical properties.

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-21-14-8-4-12(5-9-14)15-18-16(20-19-15)22-10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKKOJOHJGDGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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